N~1~-cyclohexyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
説明
N~1~-cyclohexyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is also known as CX-5461 and is a selective inhibitor of RNA polymerase I transcription.
作用機序
The mechanism of action of CX-5461 is not fully understood. Further studies are needed to elucidate the molecular pathways involved in its anti-cancer effects.
5. Alternative synthesis methods: The complex synthesis process of CX-5461 is a limitation for its widespread use. Further studies are needed to develop alternative synthesis methods that are more efficient and cost-effective.
Conclusion:
N~1~-cyclohexyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is a promising candidate for cancer treatment due to its selective inhibition of RNA polymerase I transcription. Its potential for combination therapy, low toxicity, and selective targeting of cancer cells make it an attractive therapeutic agent. Further studies are needed to determine its efficacy and safety in clinical trials and to elucidate its mechanism of action.
実験室実験の利点と制限
The advantages of using CX-5461 in lab experiments include its selectivity for cancer cells, its ability to induce nucleolar stress and apoptosis, and its potential for combination therapy. The limitations of using CX-5461 in lab experiments include its complex synthesis process, the need for expertise in peptide chemistry, and the potential for off-target effects.
将来の方向性
1. Combination therapy: CX-5461 has shown promise as a candidate for combination therapy with DNA-damaging agents. Further studies are needed to determine the optimal combination and dosage.
2. Biomarker identification: CX-5461 has been shown to selectively target cancer cells. Further studies are needed to identify biomarkers that can predict the sensitivity of cancer cells to CX-5461.
3. Clinical trials: CX-5461 has shown promise in preclinical studies. Further studies are needed to determine its efficacy and safety in clinical trials.
4.
科学的研究の応用
CX-5461 has been extensively studied for its potential applications in cancer treatment. It has been shown to selectively inhibit the transcription of ribosomal RNA, leading to the induction of nucleolar stress and apoptosis in cancer cells. CX-5461 has also been shown to sensitize cancer cells to DNA-damaging agents, making it a promising candidate for combination therapy.
特性
IUPAC Name |
N-cyclohexyl-2-(N-methylsulfonylanilino)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-13(16(19)17-14-9-5-3-6-10-14)18(22(2,20)21)15-11-7-4-8-12-15/h4,7-8,11-14H,3,5-6,9-10H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJRLUCRTHKXAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)N(C2=CC=CC=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。